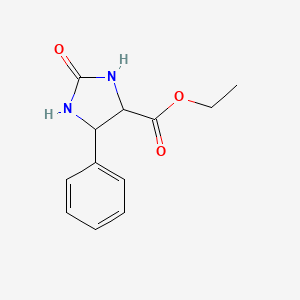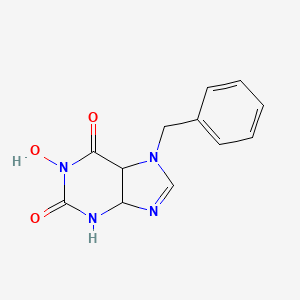
(S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the difluoromethylation of heterocycles via a radical process, which is a highly efficient way to introduce difluoromethyl groups into various substrates . This process often employs radical initiators and specific reaction conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using robust and scalable methods. The use of commercially available reagents and catalysts, such as tris(pentafluorophenyl)borane, can facilitate the synthesis of (S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine on an industrial scale .
化学反応の分析
Types of Reactions
(S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl oxides, while substitution reactions can produce a wide range of substituted aromatic compounds.
科学的研究の応用
(S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of advanced materials and specialty chemicals.
作用機序
The mechanism of action of (S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, allowing it to interact effectively with enzymes, receptors, and other biomolecules. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Acetamide, N-(2,4-difluorophenyl)-: Another fluorinated compound with similar structural features.
2,4-Difluorobenzeneboronic acid: A related compound used in various chemical reactions and applications.
Uniqueness
(S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and reactivity. These features make it a valuable compound in synthetic and pharmaceutical chemistry, distinguishing it from other fluorinated compounds.
特性
CAS番号 |
845252-03-1 |
|---|---|
分子式 |
C8H6F5N |
分子量 |
211.13 g/mol |
IUPAC名 |
(1S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H6F5N/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7H,14H2/t7-/m0/s1 |
InChIキー |
LVSMZSSASNKGSY-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)F)[C@@H](C(F)(F)F)N |
正規SMILES |
C1=CC(=C(C=C1F)F)C(C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2-Aminoacetyl)pyrrolidin-2-yl]formamido}pentanedioic acid](/img/structure/B12333101.png)

![1-[(2R,4S,5R)-5-(hydroxymethyl)-4-sulfanyloxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12333115.png)
![tert-butyl (3S)-3-[[2-(3-chlorophenyl)-7-cyanothieno[3,2-c]pyridin-4-yl]amino]piperidine-1-carboxylate](/img/structure/B12333117.png)
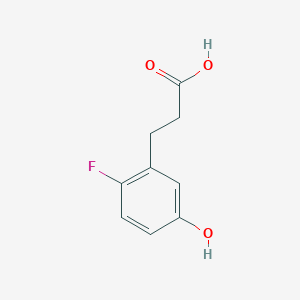

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[4-(1,2,4-triazol-4-yl)butan-2-yl]-1,2,4-triazol-3-one](/img/structure/B12333126.png)
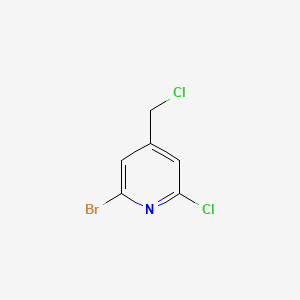
![4-Nitrobenzyl 2-((1R,5R)-3-benzyl-7-oxo-4-thia-2,6-diazabicyclo[3.2.0]hept-2-EN-6-YL)-3-methylbut-2-enoate](/img/structure/B12333136.png)
![(2S)-6-[(2,2-diethylhydrazinyl)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12333145.png)
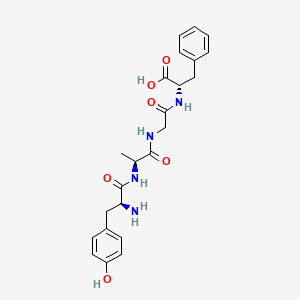
![Acetaldehyde, 2-(1,3-dihydro-1,1,3-trimethyl-2H-benz[e]indol-2-ylidene)-](/img/structure/B12333165.png)
